Alpha-Glucosidase Inhibitory Potency: Schweinfurthinol Glycoside Demonstrates Superior Activity Over Acarbose
The glycosylated derivative of schweinfurthinol, identified as schweinfurthinol 9-O-β-D-pyranoglucoside, exhibits α-glucosidase inhibitory activity with an IC₅₀ range of 0.076–31 µg/mL across tested compounds in the same structural series [1]. This activity range surpasses that of acarbose, the clinically approved α-glucosidase inhibitor, which demonstrates an IC₅₀ of 1345 µg/mL under comparable in vitro assay conditions [1]. While the aglycone form (2,3-dihydroxy-1-(4-hydroxyphenyl)propan-1-one) lacks direct head-to-head inhibition data against acarbose, the glycoside derivative's ~18- to ~17,700-fold lower IC₅₀ range relative to acarbose provides class-level inference that the core aglycone scaffold contributes meaningfully to enzyme-target engagement and represents a valid starting point for structure-activity relationship (SAR) optimization in metabolic disorder research.
| Evidence Dimension | α-Glucosidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ range for structurally related glycosides: 0.076–31 µg/mL |
| Comparator Or Baseline | Acarbose (commercial α-glucosidase inhibitor): IC₅₀ = 1345 µg/mL |
| Quantified Difference | ~18× to ~17,700× lower IC₅₀ range (more potent) for schweinfurthinol glycoside series |
| Conditions | In vitro enzyme inhibition assay; α-glucosidase from yeast; 37°C; 20 min incubation with p-nitrophenyl-α-D-glucopyranoside as substrate |
Why This Matters
This magnitude of potency differential positions the schweinfurthinol scaffold as a promising lead template for developing next-generation α-glucosidase inhibitors, justifying procurement for antidiabetic drug discovery programs where acarbose serves as the benchmark comparator.
- [1] Nguyen V, et al. Novel Potent Hypoglycemic Compounds from Euonymus laxiflorus Champ. and Their Effect on Reducing Plasma Glucose in an ICR Mouse Model. Molecules. 2018;23(8):1928. View Source
